molecular formula C10H11BrN2O2 B13337040 5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile

5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile

Cat. No.: B13337040
M. Wt: 271.11 g/mol
InChI Key: QIKBIOIIVNMKPO-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.11 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom, a nitrile group, and a dimethoxyethyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The reaction conditions often require the use of bromine or a brominating agent, a suitable solvent, and controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile include:

Properties

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

5-bromo-2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C10H11BrN2O2/c1-14-10(15-2)4-9-7(5-12)3-8(11)6-13-9/h3,6,10H,4H2,1-2H3

InChI Key

QIKBIOIIVNMKPO-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=C(C=C(C=N1)Br)C#N)OC

Origin of Product

United States

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